Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a chemical compound with the molecular formula and a molecular mass of approximately 311.76 g/mol. The compound features a butenoate structure with a chloroacetyl group and a methoxyphenyl amino substituent, contributing to its potential biological activity and applications in research. Its structural representation includes various functional groups, which can be expressed in different notations such as SMILES and InChI.
SMILES Notation:CCOC(=O)/C(=C(/Nc1ccc(cc1)OC)\C)/C(=O)CCl
InChI:InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,17H,4,9H2,1-3H3/b14-10+
The compound's unique structure suggests potential biological activities, particularly in medicinal chemistry. Preliminary studies indicate that it may exhibit:
Several synthetic pathways can be employed to produce Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate:
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate has several applications:
Interaction studies involving Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate have focused on its binding affinity with various biological targets:
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate shares structural similarities with several other compounds, which may include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-amino-4-methoxybenzoate | Lacks chloroacetyl group; simpler structure | |
| Ethyl 4-methoxyphenylglyoxal | Contains glyoxal instead of chloroacetyl; different reactivity | |
| Ethyl 2-bromoacetate | Bromine substituent instead of chlorine; different biological activity |
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is unique due to its combination of a chloroacetyl group and a methoxyphenyl amino moiety, which may enhance its biological activity compared to simpler analogs. Its specific structural features contribute to its potential efficacy in medicinal applications, distinguishing it from similar compounds that lack these functionalities.
This detailed overview highlights the significance of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate in chemical research and potential therapeutic applications, emphasizing its unique properties among related compounds.